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Compound of Interest

Compound Name: Timiperone-d4

Cat. No.: B562763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Timiperone-d4, a deuterated analog of the typical antipsychotic drug Timiperone. This

document is intended to serve as a valuable resource for researchers and professionals

involved in drug development, medicinal chemistry, and pharmacokinetic studies.

Introduction
Timiperone is a butyrophenone derivative that exerts its antipsychotic effects primarily through

the antagonism of dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors.[1]

[2][3] It is used in the treatment of schizophrenia and other psychotic disorders.[1] The

introduction of deuterium at specific molecular positions, as in Timiperone-d4, is a common

strategy in drug development to influence the pharmacokinetic profile of a compound.

Deuteration can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen

bond, potentially slowing down metabolic processes and leading to an extended half-life and

altered therapeutic window.

This guide outlines a proposed synthetic route for Timiperone-d4, detailed protocols for its

synthesis and characterization, and expected analytical data.
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As detailed experimental procedures for the synthesis of Timiperone-d4 are not readily

available in published literature, a plausible synthetic pathway has been devised based on

established chemical principles and known syntheses of related compounds. The proposed

synthesis involves a two-step process, starting with commercially available deuterated and

non-deuterated precursors.

The overall proposed reaction scheme is as follows:
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Step 1: Synthesis of Intermediate 2

Step 2: Synthesis of Timiperone-d4

1,2-Phenylenediamine-d4

Intermediate 1
(Schiff Base)

Toluene, reflux

tert-Butyl 4-oxopiperidine-1-carboxylate

Intermediate 2a
(Unprotected amine)

Methanol

Sodium borohydride

Intermediate 2
(tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl-d4)piperidine-1-carboxylate)

Ethanol, reflux

Carbon disulfide

Intermediate 2b
(1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione-d4)

DCM

Timiperone-d4

Acetonitrile, reflux

4-Chloro-4'-fluorobutyrophenone

Trifluoroacetic acid

Base (e.g., K2CO3)
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Proposed Synthesis of Timiperone-d4

Experimental Protocol: Synthesis of Intermediate 2
2.1.1. Step 1a: Reductive Amination
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To a solution of 1,2-Phenylenediamine-d4 (1.0 eq) in toluene, add tert-butyl 4-oxopiperidine-

1-carboxylate (1.0 eq).

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the

crude Schiff base intermediate.

Dissolve the crude intermediate in methanol.

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purify the residue by column chromatography to obtain tert-butyl 4-((2-aminophenyl-

d4)amino)piperidine-1-carboxylate.

2.1.2. Step 1b: Cyclization

Dissolve the product from Step 1a (1.0 eq) in ethanol.

Add carbon disulfide (1.2 eq) to the solution.

Heat the mixture to reflux and stir for 8-12 hours.

Cool the reaction mixture to room temperature. The product is expected to precipitate.

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield

Intermediate 2 (tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl-d4)piperidine-1-

carboxylate).

Experimental Protocol: Synthesis of Timiperone-d4
2.2.1. Step 2a: Deprotection
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Dissolve Intermediate 2 (1.0 eq) in dichloromethane.

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 2-4 hours.

Evaporate the solvent and excess TFA under reduced pressure.

Triturate the residue with diethyl ether to obtain the TFA salt of the deprotected intermediate.

2.2.2. Step 2b: Alkylation

To a suspension of the deprotected intermediate from Step 2a (1.0 eq) and potassium

carbonate (3.0 eq) in acetonitrile, add 4-chloro-4'-fluorobutyrophenone (1.1 eq).

Heat the mixture to reflux and stir for 18-24 hours.

Cool the reaction mixture and filter off the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Timiperone-d4.

Characterization of Timiperone-d4
The successful synthesis of Timiperone-d4 would be confirmed through a suite of analytical

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation
The following tables summarize the expected and known analytical data for Timiperone-d4
and its non-deuterated counterpart.

Table 1: Physicochemical Properties
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Property Timiperone Timiperone-d4

Molecular Formula C₂₂H₂₄FN₃OS C₂₂H₂₀D₄FN₃OS[4]

Molecular Weight 397.51 g/mol [5] 401.53 g/mol [4]

CAS Number 57648-21-2[5] 1185042-00-5[4]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Timiperone)

Assignment
(Timiperone-
d4)

~8.00 dd 2H
Aromatic (ortho

to C=O)

Aromatic (ortho

to C=O)

~7.15 t 2H
Aromatic (ortho

to F)

Aromatic (ortho

to F)

~7.10 m 4H Benzimidazole -

~4.50 m 1H Piperidine CH Piperidine CH

~3.10 m 2H
Piperidine CH₂

(axial)

Piperidine CH₂

(axial)

~3.05 t 2H
CH₂ adjacent to

C=O

CH₂ adjacent to

C=O

~2.60 t 2H
CH₂ adjacent to

piperidine N

CH₂ adjacent to

piperidine N

~2.20 m 2H
Piperidine CH₂

(equatorial)

Piperidine CH₂

(equatorial)

~2.00 m 2H Butyl CH₂ Butyl CH₂

~1.90 m 2H
Piperidine CH₂

(axial)

Piperidine CH₂

(axial)
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Note: The signals corresponding to the benzimidazole protons (~7.10 ppm) are expected to be

absent in the ¹H NMR spectrum of Timiperone-d4.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment (Timiperone)
Assignment (Timiperone-
d4)

~198.0 C=O C=O

~165.0 (d) C-F C-F

~150.0 C=S C=S

~135.0 Aromatic C Aromatic C

~130.5 (d) Aromatic CH (ortho to C=O) Aromatic CH (ortho to C=O)

~122.0 Benzimidazole CH
Benzimidazole CD (expect

weak or absent signal)

~115.5 (d) Aromatic CH (ortho to F) Aromatic CH (ortho to F)

~110.0 Benzimidazole C Benzimidazole C

~58.0 Piperidine CH₂ Piperidine CH₂

~53.0 Piperidine CH₂ Piperidine CH₂

~50.0 Piperidine CH Piperidine CH

~35.0 CH₂ adjacent to C=O CH₂ adjacent to C=O

~30.0 Piperidine CH₂ Piperidine CH₂

~22.0 Butyl CH₂ Butyl CH₂

Note: The signals for the deuterated carbons in the benzimidazole ring of Timiperone-d4 are

expected to show a triplet multiplicity (due to C-D coupling) and may be of lower intensity.

Table 4: Expected Mass Spectrometry Data (ESI+)
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m/z Assignment (Timiperone)
Assignment (Timiperone-
d4)

398.17 [M+H]⁺ -

402.19 - [M+H]⁺

234.11 [M - C₁₀H₁₀FO + H]⁺
[M - C₁₀H₁₀FO + H]⁺ (at m/z

238.13)

165.05 [C₁₀H₁₀FO]⁺ [C₁₀H₁₀FO]⁺

Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated

chloroform (CDCl₃).

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

3.2.2. Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)

source.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary.

Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire full

scan mass spectra over a relevant m/z range (e.g., 100-600).

3.2.3. High-Performance Liquid Chromatography (HPLC)
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Instrumentation: An HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of

approximately 1 mg/mL.

Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the chromatogram for

the main peak and any impurities.

Signaling Pathway and Experimental Workflow
Timiperone Signaling Pathway
Timiperone primarily acts as an antagonist at the dopamine D2 receptor, which is a G protein-

coupled receptor (GPCR). Its antagonism of this receptor is believed to be the primary

mechanism for its antipsychotic effects, particularly in mitigating the positive symptoms of

schizophrenia.[1][6]
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Mechanism of Action of Timiperone

General Experimental Workflow
The overall workflow for the synthesis and characterization of Timiperone-d4 follows a logical

progression from starting materials to the final, well-characterized compound.
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Synthesis of Intermediate 2
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Workflow for Timiperone-d4 Synthesis

Conclusion
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This technical guide provides a detailed, albeit proposed, framework for the synthesis and

characterization of Timiperone-d4. The outlined protocols and expected data are based on

established chemical principles and available information on Timiperone and related

compounds. This document aims to be a foundational resource for researchers interested in

exploring the synthesis of deuterated antipsychotic agents for advanced pharmaceutical

studies. The successful synthesis and subsequent in-vivo evaluation of Timiperone-d4 could

provide valuable insights into the effects of deuteration on the metabolism and efficacy of

butyrophenone antipsychotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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